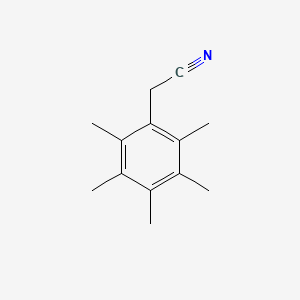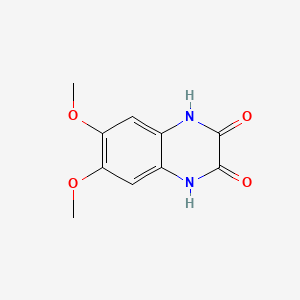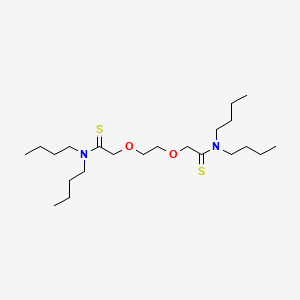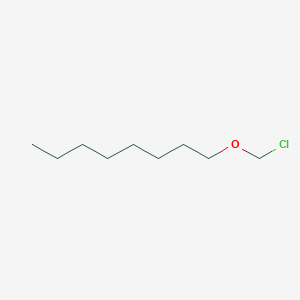
ペンタメチルフェニルアセトニトリル
説明
Pentamethylphenylacetonitrile is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentamethylphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentamethylphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
ペンタメチルフェニルアセトニトリルは、その潜在的な抗がん特性について研究されています。医薬品化学の分野では、関連化合物であるフェニルアクリロニトリルの誘導体は、ヒト乳がん細胞株(MCF-7)に対して抗腫瘍活性を示しています。 これらの化合物は、細胞生存率を低下させる能力について評価されており、ペンタメチルフェニルアセトニトリルががん治療研究で使用される可能性のある経路を示唆しています .
有機合成
有機化学の分野では、ペンタメチルフェニルアセトニトリルは、より複雑な分子の合成のためのビルディングブロックとして役立ちます。 そのニトリル基は、加水分解や還元などの様々な反応を起こし、対応するカルボン酸やアミンを生成することができ、これらは医薬品や農薬の合成に役立ちます .
材料科学
ペンタメチルフェニルアセトニトリルは、ポリマーやその他の高分子化合物に組み込むことができる有機構造のため、材料科学で応用が見られる可能性があります。 これにより、強度や耐薬品性などの特定の特性を持つ新しい材料を開発することができます .
分析化学
分析化学では、ペンタメチルフェニルアセトニトリルは、様々な分析方法において標準物質または試薬として使用することができます。 その明確に定義された構造と特性により、スペクトル法やクロマトグラフィーにおける較正曲線で使用したり、比較標準物質として使用したりすることができます .
環境への応用
ペンタメチルフェニルアセトニトリルの環境への応用に関する直接的な参考文献は容易に入手できませんが、関連する化合物や方法論は、環境汚染物質の浄化や汚染物質を検出するためのセンシング技術の一環としての潜在的な用途を示唆しています .
医学研究
ペンタメチルフェニルアセトニトリルの医学研究における可能性は、がん治療を超えています。 生物系との相互作用を調査することで、新たな薬剤候補や治療薬の発見につながる可能性があります .
産業用途
ペンタメチルフェニルアセトニトリルの安全データシートは、主に実験室用化学物質として、産業施設での使用を示しています。 その取り扱い方法と安全上の注意点は、特殊な有機化合物を必要とする製造プロセスにおける潜在的な用途を示唆しています .
触媒作用
ペンタメチルフェニルアセトニトリルに直接関連していませんが、フェニルアクリロニトリル誘導体に関する研究は、そのような化合物が触媒プロセスに関与する可能性を示しています。 これは、ペンタメチルフェニルアセトニトリルを様々な化学反応における触媒または触媒前駆体として使用できる可能性を開きます .
特性
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYQRAQLGAUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956170 | |
| Record name | (Pentamethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34688-70-5 | |
| Record name | Pentamethylphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentamethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)




![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)

![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)





